molecular formula C22H21N3O2S B2871469 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide CAS No. 1172428-74-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide

Cat. No.: B2871469
CAS No.: 1172428-74-8
M. Wt: 391.49
InChI Key: GCIUFOPYOOZDRZ-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-13-9-14(2)20-19(10-13)24-22(28-20)25(12-17-7-5-6-8-23-17)21(26)18-11-15(3)27-16(18)4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIUFOPYOOZDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(OC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme. COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

The compound interacts with its target, COX-1, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity with IC50 values ranging from 7.41 to 11.34 µM.

Biochemical Pathways

By inhibiting COX-1, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever. The downstream effect of this inhibition is a reduction in these responses.

Result of Action

The primary result of the compound’s action is a reduction in inflammation. By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby decreasing the inflammatory response. This can lead to a reduction in symptoms associated with inflammation, such as pain and swelling.

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide is a synthetic compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure

The compound features a complex structure that integrates a benzothiazole moiety with a furan and pyridine component. This structural diversity is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Target Enzyme : The compound has been shown to inhibit DprE1, an enzyme crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the arabinan biosynthesis pathway, leading to the growth inhibition of Mycobacterium tuberculosis.
  • Cellular Pathways : In cancer models, the compound exhibits effects on key signaling pathways such as AKT and ERK. These pathways are vital for cell survival and proliferation, suggesting that the compound may induce apoptosis and inhibit cancer cell migration .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial properties. Specifically, the compound has shown promising results against Mycobacterium tuberculosis, with effective concentrations leading to substantial bacterial growth inhibition .

Anticancer Activity

Studies have demonstrated that related benzothiazole derivatives can significantly reduce the proliferation of various cancer cell lines (e.g., A431 and A549). The compound's ability to induce apoptosis and cell cycle arrest has been confirmed through assays such as MTT and flow cytometry .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It effectively reduces levels of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage models, which positions it as a potential therapeutic agent for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized in the liver and excreted via the kidneys. The stability and bioavailability can be influenced by environmental factors such as pH levels.

Case Studies

StudyObjectiveFindings
Evaluate anti-tubercular activitySignificant inhibition of Mycobacterium tuberculosis growth at low concentrations.
Assess anticancer effectsInduced apoptosis in A431 and A549 cells; inhibited migration and reduced inflammatory cytokine levels.
Investigate synthetic derivativesIdentified several derivatives with enhanced anti-tubercular properties compared to parent compounds.

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